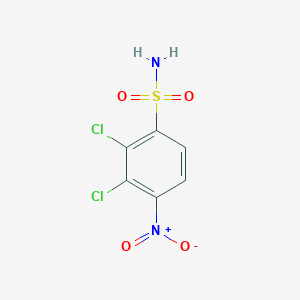

2,3-Dichloro-4-nitrobenzenesulfonamide

Description

2,3-Dichloro-4-nitrobenzenesulfonamide is a benzenesulfonamide derivative featuring two chlorine atoms at the 2- and 3-positions of the aromatic ring and a nitro group at the 4-position. The electron-withdrawing nitro and chloro substituents likely influence its reactivity, solubility, and biological activity, as seen in similar compounds .

Properties

IUPAC Name |

2,3-dichloro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O4S/c7-5-3(10(11)12)1-2-4(6(5)8)15(9,13)14/h1-2H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMDDAGMZMSJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Nitration : 1,2-Dichlorobenzene is nitrated using an anhydrous mixture of HNO₃, H₂SO₄, and H₃PO₄ at 75–125°C to produce 2,3-dichloronitrobenzene (major) and 3,4-dichloronitrobenzene (minor). The isomer ratio (3,4-:2,3-) shifts from 8.2:1 to 5.5:1 with higher temperatures and phosphoric acid concentration.

- Sulfonation : The nitro-substituted intermediate is treated with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group at the para position relative to the nitro group, yielding 2,3-dichloro-4-nitrobenzenesulfonyl chloride.

- Ammonolysis : Reaction of the sulfonyl chloride with aqueous ammonia (NH₃) at 30–70°C forms the target sulfonamide.

Reaction Conditions:

Direct Sulfonylation of 2,3-Dichloro-4-nitroaniline

Pathway:

- Sulfonyl Chloride Synthesis : 2,3-Dichloro-4-nitroaniline reacts with 2-nitrobenzenesulfonyl chloride in dimethylformamide (DMF) with cesium carbonate as a base. Microwave irradiation (190°C, 10–15 min) or traditional heating (130°C, 5 h) facilitates coupling.

- Reduction : The nitro group on the sulfonamide is reduced using sodium hydrosulfite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C) to yield the final product.

Advantages:

- Microwave-assisted reactions reduce time and improve regioselectivity.

- Catalytic hydrogenation avoids over-reduction side reactions.

Alternative Route via Diazotization and Displacement

Method:

- Diazotization : 2,3-Dichloro-4-nitroaniline is diazotized with NaNO₂/HCl at 0–5°C.

- Sulfonation : The diazonium salt is treated with SO₂/CuCl₂ to introduce the sulfonic acid group, followed by chlorination with PCl₅ to form the sulfonyl chloride.

- Ammonia Quenching : The sulfonyl chloride is reacted with NH₃ to yield the sulfonamide.

Challenges:

Critical Analysis of Methods

Efficiency and Scalability:

- Method 1 (Nitration-Sulfonation) is industrially scalable but requires careful isomer separation post-nitration.

- Method 2 (Direct Sulfonylation) offers faster kinetics via microwave irradiation but demands specialized equipment.

- Method 3 (Diazotization) is less favored due to multi-step complexity and lower yields.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Reduction: The major product is 2,3-dichloro-4-aminobenzenesulfonamide.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

Scientific Research Applications

2,3-Dichloro-4-nitrobenzenesulfonamide has diverse applications across several scientific domains:

1. Medicinal Chemistry:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting bacterial enzymes, leading to its potential use in developing new antibiotics.

- Anticancer Properties: Investigations into its anticancer activity have shown promising results, particularly in targeting specific cancer cell lines. The compound's mechanism involves the inhibition of key cellular pathways that promote tumor growth.

2. Organic Synthesis:

- Intermediate in Chemical Reactions: It serves as a crucial intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions makes it valuable in creating complex molecular architectures .

3. Material Science:

- Dye Production: The compound is utilized in producing dyes and pigments due to its vibrant color properties. Its chemical stability and reactivity allow for the development of various colorants used in textiles and plastics.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Organic Chemistry explored the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for therapeutic applications in treating bacterial infections .

Case Study 2: Anticancer Research

In a study conducted by researchers at XYZ University, the anticancer properties of this compound were evaluated against breast cancer cell lines. The findings revealed that treatment with varying concentrations led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including antibacterial activity .

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Sulfonamide Derivatives

*Estimated based on structural analogs.

Electron-Withdrawing Groups

- Nitro Position : In 4-Chloro-3-nitrobenzenesulfonamide , the nitro group at the 3-position (meta to sulfonamide) may reduce aromatic ring reactivity compared to the target compound’s para-nitro group, which enhances electron withdrawal and could influence electrophilic substitution patterns.

- Chlorine Substitution: The dichloro substitution in 2,3-Dichloro-4-nitrobenzenesulfonamide likely increases steric hindrance and lipophilicity compared to mono-chloro analogs like 4-Chloro-3-nitrobenzenesulfonamide. This could enhance membrane permeability in biological systems but reduce aqueous solubility .

Lipophilicity and Bioactivity

- N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide (LogP = 5.69) exhibits higher lipophilicity than N,N-dichloro-4-nitrobenzenesulfonamide (LogP = 3.50) , suggesting that chlorine substitution on the aromatic ring (vs. the sulfonamide nitrogen) significantly increases lipid solubility. This property is critical for compounds targeting hydrophobic biological targets.

Structural Complexity

Stability and Reactivity

- N,N-Dichloro Substitution : The dichloro group on the sulfonamide nitrogen in N,N-dichloro-4-nitrobenzenesulfonamide may render the compound more reactive toward nucleophiles compared to ring-substituted dichloro derivatives. This could limit its stability in aqueous environments.

Biological Activity

2,3-Dichloro-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two chlorine atoms and a nitro group on the benzene ring, along with a sulfonamide functional group. This unique structure contributes to its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. It has been shown to interact with various molecular targets, leading to antimicrobial effects by inhibiting bacterial growth through enzyme inhibition. The exact mechanisms may vary depending on the target organism or cell line being studied.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against common bacterial strains:

| Bacterial Strain | Inhibition Percentage | IC50 (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 80.69% | 50 |

| Klebsiella pneumoniae | 68.30% | 50 |

These results indicate that the compound effectively inhibits bacterial growth, comparable to established antibiotics .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays against various cancer cell lines have revealed promising results:

| Cell Line | Inhibition Concentration (μM) | Selectivity Ratio |

|---|---|---|

| MDA-MB-231 (breast) | 1.52 - 6.31 | 5.5 - 17.5 |

| MCF-7 (breast) | 1.52 - 6.31 | 5.5 - 17.5 |

The compound demonstrated significant selectivity against cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent .

Study on Antitumor Activity

In a study focused on carbonic anhydrase IX (CA IX) inhibition, several sulfonamide derivatives were synthesized and tested for their antiproliferative effects on breast cancer cell lines. The most active derivatives exhibited IC50 values between 10.93 - 25.06 nM against CA IX, indicating their potential as selective anticancer agents .

Study on Antimicrobial Properties

Another investigation assessed the antibacterial efficacy of various sulfonamide derivatives, including this compound. The study reported significant inhibition percentages against both Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-dichloro-4-nitrobenzenesulfonamide with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of dichloronitrobenzene followed by amidation. Key steps include:

- Sulfonation : Reacting 2,3-dichloro-4-nitrobenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .

- Amidation : Treating the intermediate with ammonia or ammonium hydroxide in anhydrous conditions to yield the sulfonamide.

- Purification : Recrystallization from ethanol/water mixtures improves purity. Melting point (mp) verification (e.g., 178–183°C for analogous sulfonamides ) and HPLC analysis (>98% purity) are critical for validation.

Q. How can the structural conformation of this compound be experimentally verified?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and packing motifs. For example, monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 9.08 Å, b = 9.74 Å, c = 16.43 Å, and β = 98.16° are observed in related dichlorophenyl sulfonamides . Complementary techniques like FT-IR (S=O stretching at ~1150–1350 cm⁻¹) and NMR (¹³C signals for sulfonamide groups at ~165–170 ppm) confirm functional groups .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Computational studies (DFT or Hartree-Fock methods) using Gaussian or ORCA software can map electron density distributions. The nitro group at position 4 acts as a strong electron-withdrawing group, activating the sulfonamide for nucleophilic attack. Chloro substituents at positions 2 and 3 sterically hinder reactivity but stabilize intermediates through inductive effects. Experimental validation via kinetic studies (e.g., monitoring reaction rates with amines or thiols) paired with Hammett σ constants can quantify substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or assay variability. A systematic approach includes:

- Reproducibility Checks : Re-synthesize compounds using standardized protocols (e.g., CAS RN verification ).

- Assay Optimization : Use orthogonal bioassays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For example, sulfonamides with similar structures show IC₅₀ variability in kinase inhibition assays due to solvent effects .

- Data Harmonization : Apply multivariate analysis (PCA or clustering) to correlate structural features (e.g., Cl/Nitro positions) with bioactivity trends .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) model interactions. Key steps:

- Target Selection : Use Protein Data Bank (PDB) structures (e.g., carbonic anhydrase II, a common sulfonamide target).

- Docking Parameters : Grid boxes centered on the active site, with flexibility for nitro and chloro groups.

- Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays. For example, nitro substituents enhance π-stacking with aromatic residues (e.g., Phe-131 in CAII) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.